N-Methylaniline trifluoroacetate

Catalog No.
S1897241
CAS No.
29885-95-8
M.F
C9H10F3NO2
M. Wt
221.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylaniline trifluoroacetate

CAS Number

29885-95-8

Product Name

N-Methylaniline trifluoroacetate

IUPAC Name

methyl(phenyl)azanium;2,2,2-trifluoroacetate

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

InChI

InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7)

InChI Key

TXXJGCVOHDSYBC-UHFFFAOYSA-N

SMILES

C[NH2+]C1=CC=CC=C1.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

C[NH2+]C1=CC=CC=C1.C(=O)(C(F)(F)F)[O-]

Agrochemical and Pharmaceutical Industries

“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” and its derivatives have applications in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Intermediate in Organic Synthesis

“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also useful for the preparation of trifluoroacetylated compounds . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .

Synthesis of Pharmaceutically Active Molecules

This compound is used in the synthesis of various pharmaceutically active molecules . For example, it can be used to prepare 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) .

Agricultural Products

“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” is also used in the synthesis of agricultural products . This includes the development of new pesticides and other agrochemicals .

Preparation of Trifluoroacetylated Compounds

The compound is useful for the preparation of trifluoroacetylated compounds . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .

Synthesis of Trifluoromethylpyridines

“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives have been used in the protection of crops from pests, and more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Production of Fluorinated Organic Compounds

“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used in the production of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Synthesis of Benzimidazole Derivatives

“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used in the synthesis of benzimidazole derivatives . These compounds have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .

  • Origin: This compound can potentially be synthesized in a laboratory by reacting aniline (phenylamine) with methylating agents (like methyl halides) followed by protonation with trifluoroacetic acid.
  • Significance: While specific research applications for N-methyl anilinium trifluoroacetate are unclear, trifluoroacetic acid is a common reagent in organic chemistry used for various purposes like peptide cleavage, protein precipitation, and organic synthesis []. Understanding the properties of related ionic salts can be informative for developing new methods or understanding reaction mechanisms.

Molecular Structure Analysis

The key features of the molecule include:

  • Cation (N-methyl anilinium): This part consists of a benzene ring (phenyl group) attached to a positively charged nitrogen atom that also has a methyl group (CH3) bonded to it.
  • Anion (trifluoroacetate): This negatively charged ion is derived from trifluoroacetic acid (CF3COOH), where a hydrogen atom is replaced by the cation. The key functional group here is the CF3 (trifluoromethyl) group with three fluorine atoms bonded to a central carbon.

Notable aspects:

  • The positive charge on the nitrogen and the negative charge on the oxygen create ionic bonding between the cation and anion.
  • The presence of the trifluoromethyl group can influence the molecule's acidity and stability due to the electron-withdrawing effect of the fluorine atoms.

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (80%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (80%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

29885-95-8

Dates

Modify: 2023-08-16

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